molecular formula C21H21N3O2 B14634207 2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide CAS No. 55275-91-7

2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide

Cat. No.: B14634207
CAS No.: 55275-91-7
M. Wt: 347.4 g/mol
InChI Key: MRASPEBOHUAACE-UHFFFAOYSA-N
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Description

2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide is a derivative of 1,4-dihydropyridine, a class of compounds known for their wide range of biological activities. These compounds are particularly significant in the field of pharmaceuticals, where they are used as calcium channel blockers to treat hypertension and cardiovascular diseases .

Preparation Methods

The synthesis of 2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide typically involves the Hantzsch reaction. This reaction is a multi-component process that combines an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include refluxing in ethanol with a catalyst such as acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to a decrease in cellular activity. This mechanism is particularly relevant in the context of cardiovascular diseases, where the inhibition of calcium channels can reduce heart rate and blood pressure .

Comparison with Similar Compounds

2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide can be compared with other 1,4-dihydropyridine derivatives such as:

The uniqueness of this compound lies in its specific molecular structure, which may confer distinct biological activities and pharmacokinetic properties .

Properties

CAS No.

55275-91-7

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C21H21N3O2/c1-14-18(20(25)23-16-9-5-3-6-10-16)13-19(15(2)22-14)21(26)24-17-11-7-4-8-12-17/h3-12,22H,13H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

MRASPEBOHUAACE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(=C(N1)C)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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